molecular formula C13H13NO B13590840 O-[(2-phenylphenyl)methyl]hydroxylamine

O-[(2-phenylphenyl)methyl]hydroxylamine

Cat. No.: B13590840
M. Wt: 199.25 g/mol
InChI Key: ADBRBFJRWBLKAN-UHFFFAOYSA-N
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Description

O-[(2-phenylphenyl)methyl]hydroxylamine ( 1894815-15-6) is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This compound belongs to the class of O-alkylhydroxylamines, which are of significant interest in medicinal chemistry and chemical biology for their ability to mimic key transition states in enzymatic reactions . Structurally related O-benzylhydroxylamine derivatives have been identified as potent, sub-micromolar inhibitors of the immunomodulatory enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a promising therapeutic target for cancer treatment, as it contributes to the immune system's inability to mount an effective anti-tumor response . These inhibitors are rationally designed to mimic proposed alkylperoxy intermediate states in the IDO1 catalytic cycle, making them valuable tools for probing the enzyme's mechanism and function . Beyond this specific application, hydroxylamine derivatives serve as versatile building blocks in organic synthesis. They are commonly used in the formation of oximes and other nitrogen-containing heterocycles, which are core structures in many active pharmaceutical ingredients and functional materials . The synthesis of O-alkylhydroxylamines like this one is often achieved via methods such as the Mitsunobu reaction, starting from the corresponding alcohol . As a handling note, hydroxylamine and its derivatives should be treated with care, as some salts can be unstable at elevated temperatures . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

O-[(2-phenylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C13H13NO/c14-15-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2

InChI Key

ADBRBFJRWBLKAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(2-phenylphenyl)methyl]hydroxylamine can be achieved through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection, can yield O-substituted hydroxylamines . Another method involves the arylation of N-hydroxyphthalimide with diaryliodonium salts, followed by mild hydrolysis to obtain the desired hydroxylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides is one such method that offers short reaction times and broad substrate scope .

Chemical Reactions Analysis

Types of Reactions

O-[(2-phenylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include nitroso compounds from oxidation, primary amines from reduction, and various substituted hydroxylamines from nucleophilic substitution.

Scientific Research Applications

O-[(2-phenylphenyl)methyl]hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-[(2-phenylphenyl)methyl]hydroxylamine involves its ability to act as an electrophilic aminating agent. The compound facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions without the need for expensive metal catalysts . The molecular targets and pathways involved include the formation of stable intermediates that can undergo further transformations to yield desired products.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the benzyl group significantly influences hydrophobicity, solubility, and reactivity:

Compound Substituent LogP PSA (Ų) Melting Point (°C) Key Applications
O-[(2-Phenylphenyl)methyl]hydroxylamine Biphenyl (ortho) ~3.1* ~32.3 N/A Synthetic intermediate, enzyme inhibition (inferred)
O-([1,1′-Biphenyl]-4-ylmethyl)hydroxylamine (9f) Biphenyl (para) 2.78 32.26 87–89 Enzyme inhibition (e.g., IDO-1/IDO-2)
O-(2-Fluorobenzyl)hydroxylamine 2-Fluorophenyl 1.91 32.26 87–88 Derivatization, NMR studies
O-(Pentafluorobenzyl)hydroxylamine (PFBHA) Pentafluorophenyl 2.5† 32.26 N/A Carbonyl detection via GC/MS
O-((Ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine Ferrocenyl + 3-fluorophenyl N/A N/A 87–88 Kynurenine pathway inhibition

*Estimated via analogous structures; †Calculated from molecular descriptors.

  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in PFBHA) increase electrophilicity, improving derivatization efficiency for carbonyl compounds . In contrast, the biphenyl group’s electron-rich nature may favor π-π interactions in biological targets .

Q & A

Q. What are the established synthetic routes for O-[(2-phenylphenyl)methyl]hydroxylamine, and how do reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves O-alkylation of hydroxylamine derivatives with a 2-phenylbenzyl halide precursor. Key steps include:

  • Nucleophilic substitution : Hydroxylamine reacts with 2-phenylbenzyl bromide under basic conditions (e.g., NaHCO₃) in anhydrous ethanol at 50–60°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
    Critical factors :
  • Temperature control (exothermic reactions may lead to byproducts like nitroso compounds).
  • Moisture exclusion to prevent hydrolysis of intermediates .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (6.8–7.6 ppm, multiplet), benzylic CH₂ (4.2–4.5 ppm), and hydroxylamine NH (5.5 ppm, broad) .
    • ¹³C NMR : Benzyl carbon (70–75 ppm), aromatic carbons (125–140 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion peak at m/z 215.0946 (C₁₃H₁₃NO⁺) .
  • HPLC : Purity >98% using a C18 column (acetonitrile/water, 60:40) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer: Discrepancies in reactivity (e.g., oxidation rates, nucleophilic substitution outcomes) often arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -F in fluorinated analogs) enhance oxidation stability but reduce nucleophilicity .
  • Steric hindrance : The biphenyl group may slow reactions requiring planar transition states (e.g., cycloadditions) .
    Resolution strategies :
  • Computational modeling : DFT studies (e.g., Gaussian 16) predict reaction pathways and transition-state energies .
  • Controlled comparative experiments : Systematic variation of substituents (e.g., -CH₃ vs. -CF₃) under identical conditions .

Q. What experimental designs are effective for studying the biphenyl group’s impact on biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Compare IC₅₀ values of this compound against analogs (e.g., O-benzylhydroxylamine) using:
    • Kinetic assays : Measure Michaelis-Menten parameters under varying substrate concentrations .
    • Docking simulations : AutoDock Vina to analyze binding interactions with targets (e.g., cytochrome P450) .
  • Cellular uptake studies : Fluorescent tagging (e.g., dansyl chloride derivative) to track intracellular localization via confocal microscopy .

Q. How do mechanistic studies differentiate between radical vs. ionic pathways in hydroxylamine-mediated reactions?

Methodological Answer:

  • Radical trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to reaction mixtures; suppression of product formation indicates radical intermediates .
  • Isotopic labeling : Use ¹⁸O-labeled hydroxylamine to track oxygen transfer in oxidation products (GC-MS analysis) .
  • Kinetic isotope effects (KIE) : Compare reaction rates with NH₂OH vs. ND₂OH; KIE >1 suggests H-atom abstraction steps .

Key Citations

  • Synthesis and reactivity:
  • Mechanistic studies:
  • Biological interactions:

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